molecular formula C16H13ClN4O2 B2658903 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol CAS No. 881435-25-2

3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B2658903
CAS No.: 881435-25-2
M. Wt: 328.76
InChI Key: OQOKFEPMTULODC-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the triazine ring.

    Attachment of the chloro-methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the chloro-methoxyphenyl group is attached to the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control the reaction conditions and improve efficiency.

    Purification steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce hydroxylated or carboxylated derivatives.

    Reduction: May produce dechlorinated or deoxygenated derivatives.

    Substitution: May produce halogenated or alkylated derivatives.

Scientific Research Applications

3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species: Inducing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 3-[(5-Chloro-2-methoxyphenyl)amino]-6-ethyl-1,2,4-triazin-5-ol
  • 3-[(5-Chloro-2-methoxyphenyl)amino]-6-propyl-1,2,4-triazin-5-ol

Uniqueness

3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-methoxyphenyl group and phenyl group contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(17)9-12(13)18-16-19-15(22)14(20-21-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKFEPMTULODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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